molecular formula C20H20N2O3 B5202907 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol

1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol

Cat. No. B5202907
M. Wt: 336.4 g/mol
InChI Key: VIIQWPDZYBKURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol, also known as Sudan I, is an azo dye used primarily as a coloring agent in the food industry. However, it has also been found to have significant scientific research applications due to its unique chemical properties. In

Mechanism of Action

1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I is able to bind to DNA and proteins through the formation of hydrogen bonds and hydrophobic interactions. This binding can result in changes to the structure and function of these molecules, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I in lab experiments is its ability to bind to DNA and proteins, making it a useful tool for studying these molecules. Additionally, it is relatively inexpensive and easy to obtain. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I. One area of interest is in the development of therapeutic applications, particularly for its anti-inflammatory and antioxidant properties. Additionally, further investigation into its effects on DNA and protein structure and function may provide insight into potential new targets for drug development. Finally, studies investigating the potential toxicity of 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I and ways to mitigate this toxicity may allow for its use in a wider range of applications.

Synthesis Methods

1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I is synthesized through the diazotization of 2,6-diethoxyaniline followed by coupling with 2-naphthol. This reaction results in the formation of a red-orange crystalline powder with a melting point of 139-142°C.

Scientific Research Applications

1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I has been widely used in scientific research due to its ability to bind to DNA and proteins. It has been utilized in studies investigating DNA damage and repair mechanisms, as well as protein-ligand interactions. Additionally, 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.

properties

IUPAC Name

1-[(2,6-diethoxyphenyl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-10-7-11-18(25-4-2)20(17)22-21-19-15-9-6-5-8-14(15)12-13-16(19)23/h5-13,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQWPDZYBKURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol

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